Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
Description
Structure
3D Structure
Properties
CAS No. |
859238-88-3 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-(1-methylimidazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-12-6-9(11-7-12)8-3-2-4-10-5-8/h2-7H,1H3 |
InChI Key |
IMFKJIBLFGZFSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Pyridine, 3 1 Methyl 1h Imidazol 4 Yl
Classical Heterocyclic Coupling Reactions for Pyridine (B92270), 3-(1-methyl-1H-imidazol-4-yl)- Synthesis
Classical methods for constructing the imidazole (B134444) ring often serve as a foundational approach. These routes typically involve building the imidazole core from acyclic precursors, with the pyridine substituent already in place.
One established method is the Debus-Radziszewski imidazole synthesis , which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). A plausible adaptation for the target molecule would start with 3-acetylpyridine. This starting material can be brominated to yield 2-bromo-1-(pyridin-3-yl)ethan-1-one. This α-haloketone can then be reacted with formamide (B127407) or a mixture of ammonia and formaldehyde. The subsequent N-methylation of the resulting 3-(1H-imidazol-4-yl)pyridine with a methylating agent like methyl iodide or dimethyl sulfate (B86663) would yield the final product.
Another powerful classical method is the van Leusen imidazole synthesis , which constructs the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This three-component reaction can be adapted by first forming an aldimine from pyridine-3-carbaldehyde and methylamine (B109427). The in-situ reaction of this aldimine with TosMIC in the presence of a base (e.g., potassium carbonate) would directly lead to the formation of the 1-methyl-4-(pyridin-3-yl)-1H-imidazole ring system. organic-chemistry.orgresearchgate.net This approach is advantageous as it installs the required N-methyl group and the pyridine ring at the correct positions in a single key step. However, the reaction of aldehydes with TosMIC can sometimes lead to oxazoles as byproducts if the initial imine formation is not efficient. organic-chemistry.org
Transition Metal-Catalyzed Cross-Coupling Approaches to Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely used strategy for forming carbon-carbon bonds between aromatic and heteroaromatic rings. These methods involve coupling two pre-functionalized heterocyclic fragments. For the synthesis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, this could involve coupling a functionalized pyridine with a functionalized 1-methylimidazole (B24206).
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a robust and highly utilized method for heteroaryl-heteroaryl bond formation due to the stability and low toxicity of the boronic acid reagents. wikipedia.org For the target molecule, two primary disconnections are possible:
Coupling of a pyridine halide (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with 1-methyl-1H-imidazol-4-ylboronic acid or its corresponding pinacol (B44631) ester.
Coupling of an imidazole halide (e.g., 4-bromo-1-methyl-1H-imidazole) with pyridine-3-boronic acid.
The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligand is critical for achieving high yields, especially with electron-rich and potentially coordinating heteroaromatic substrates. Bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or tricyclohexylphosphine (B42057) (PCy₃) are often effective. organic-chemistry.org An inorganic base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to activate the boronic acid for transmetalation. wikipedia.org The reaction conditions can be optimized by screening various catalysts, ligands, bases, and solvents, as illustrated in the table below, which is based on typical optimization studies for heteroaryl couplings. nih.gov
Table 1: Representative Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 3 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | t-Amyl Alcohol | 110 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane | 100 | 85 |
| 5 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 75 |
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by palladium or nickel. wikipedia.org A key advantage of this method is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and greater functional group tolerance compared to some other coupling reactions. organic-chemistry.org
For the synthesis of the target compound, a plausible Negishi approach would involve the coupling of 3-bromopyridine with an (1-methyl-1H-imidazol-4-yl)zinc halide reagent. The organozinc reagent can be prepared in situ from 4-bromo- or 4-iodo-1-methyl-1H-imidazole via lithium-halogen exchange with n-butyllithium followed by transmetalation with zinc chloride (ZnCl₂). nih.govacs.org Palladium catalysts, particularly those with N-heterocyclic carbene (NHC) or bulky phosphine ligands, are highly effective. nih.gov Nickel catalysts can also be employed, often providing a more cost-effective alternative. wikipedia.org
Table 2: Representative Conditions for Negishi Cross-Coupling
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 65 |
| 2 | Pd₂(dba)₃ (2) | SPhos | THF | RT | 6 | 85 |
| 3 | Pd-PEPPSI-IPr (2) | - | Dioxane | 80 | 4 | 91 |
| 4 | NiCl₂(dppp) (5) | - | DMF | 50 | 12 | 78 |
| 5 | PdCl₂(dppf) (3) | - | THF | 65 | 8 | 82 |
The Sonogashira reaction typically forms a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org To form the C-C single bond required in the target molecule, the Sonogashira reaction can be adapted as part of a two-step sequence.
This strategy would involve an initial Sonogashira coupling between an appropriately functionalized pyridine and imidazole. For example, 3-ethynylpyridine (B57287) could be coupled with 4-bromo-1-methyl-1H-imidazole, or conversely, 3-bromopyridine could be coupled with 4-ethynyl-1-methyl-1H-imidazole. This reaction is co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylethylamine. organic-chemistry.orgmdpi.com The resulting alkyne-linked bi-heterocycle, 3-((1-methyl-1H-imidazol-4-yl)ethynyl)pyridine, would then be subjected to a reduction step. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere would reduce the triple bond to a single bond, yielding the final product. This two-step approach offers an alternative route when the direct coupling methods are suboptimal.
Green Chemistry Principles in the Synthesis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
Applying green chemistry principles to the synthesis of complex molecules like Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- is crucial for developing sustainable and environmentally benign processes. Several strategies can be employed, particularly within the context of transition metal-catalyzed cross-couplings.
Solvent Selection: Replacing traditional volatile organic compounds (VOCs) like toluene or dioxane with greener alternatives is a primary goal. For Suzuki-Miyaura reactions, water can be an excellent solvent, often used in biphasic systems. The use of natural surfactants like saponin (B1150181) can create micelles in water, providing a nano-reactor environment that facilitates the reaction between organic substrates at room temperature. rsc.org Bio-derived solvents such as t-amyl alcohol or dimethylisosorbide have also proven effective for cross-coupling reactions. organic-chemistry.orgnih.gov
Catalyst Choice: While palladium is highly effective, it is a precious and costly metal. The development of catalysts based on more earth-abundant and less toxic metals, such as nickel, is a key area of green chemistry research. Nickel-catalyzed Suzuki-Miyaura couplings have been successfully developed for heteroaromatic substrates, providing a more sustainable alternative. nih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for reducing reaction times from hours to minutes, thereby lowering energy consumption. Microwave irradiation has been successfully applied to Sonogashira and other coupling reactions, often leading to higher yields and cleaner reaction profiles. researchgate.net
Atom Economy: Direct C-H activation/arylation is an increasingly attractive strategy that maximizes atom economy. acs.org This approach avoids the need to pre-functionalize one of the coupling partners with a halide or organometallic group, reducing the number of synthetic steps and waste generation. A potential C-H activation route could involve the direct coupling of 3-bromopyridine with the C-H bond at the 4-position of 1-methyl-1H-imidazole, although controlling regioselectivity can be a challenge.
Regioselective Synthesis of Imidazole-Pyridine Isomers
The synthesis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- requires precise control over the substitution patterns on both heterocyclic rings to avoid the formation of undesired isomers.
Imidazole Regioselectivity: When synthesizing the imidazole ring from acyclic precursors, regioselectivity is a major consideration. For example, the reaction of an unsymmetrical α-dicarbonyl compound can lead to a mixture of regioisomers. A key challenge is controlling the N-alkylation step, as methylation of 4-(pyridin-3-yl)-1H-imidazole can occur at either of the two imidazole nitrogen atoms. To ensure the formation of the desired 1,4-disubstituted isomer, a directed synthesis is often necessary. One effective strategy involves a sequence where the N-substituent is introduced early. For instance, a method developed by Bagley et al. for the regioselective synthesis of 1,4-disubstituted imidazoles involves the cyclization of a 2-azabuta-1,3-diene intermediate with a primary amine. rsc.orgpsu.edu Adapting this, one could use methylamine to ensure the N-methyl group is installed regioselectively, followed by subsequent steps to introduce the pyridine ring at the 4-position.
Pyridine Regioselectivity: The functionalization of the pyridine ring must be controlled to achieve substitution at the 3-position. In cross-coupling reactions, this is readily achieved by using a starting material that is pre-functionalized at the desired position, such as 3-bromopyridine or pyridine-3-boronic acid. When considering C-H activation strategies, the inherent electronic properties of the pyridine ring favor functionalization at the 2- and 4-positions. Therefore, achieving selective C-H activation at the 3-position is more challenging and often requires the use of a directing group. nih.gov For these reasons, cross-coupling with pre-functionalized reagents remains the most reliable method for ensuring the correct 3-pyridyl connectivity.
Reaction Mechanisms and Reactivity Studies of Pyridine, 3 1 Methyl 1h Imidazol 4 Yl
Electrophilic Aromatic Substitution on Pyridine (B92270), 3-(1-methyl-1H-imidazol-4-yl)-
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS). quimicaorganica.orgwikipedia.org Consequently, reactions such as nitration, halogenation, and sulfonation typically require harsh conditions to proceed. The substitution on an unsubstituted pyridine ring, when it does occur, is directed to the 3- and 5-positions, as the intermediates for substitution at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the nitrogen atom. quimicaorganica.org
In the case of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, the 1-methyl-1H-imidazol-4-yl group at the 3-position acts as an activating group, albeit a modest one, on the pyridine ring. The imidazole (B134444) ring itself is electron-rich and can donate electron density to the pyridine ring through resonance and inductive effects. This activation, however, is generally not sufficient to overcome the inherent deactivation of the pyridine ring.
Theoretical studies on related pyridine derivatives suggest that the presence of an imidazole substituent can influence the regioselectivity of EAS. rsc.org For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, electrophilic attack is predicted to occur on the pyridine ring rather than the imidazole ring, which is generally more reactive towards electrophiles. Within the pyridine ring, the positions ortho and para to the imidazole substituent (positions 2, 4, and 6) would be electronically favored due to resonance stabilization provided by the imidazole ring. However, the strong deactivating effect of the pyridine nitrogen directs substitution to the 5-position (meta to the nitrogen). The interplay of these directing effects suggests that a mixture of products is possible, with substitution at the 5-position being a likely outcome under forcing conditions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
| Electrophilic Reagent | Predicted Major Product(s) | Predicted Reaction Conditions |
| HNO₃/H₂SO₄ | 3-(1-methyl-1H-imidazol-4-yl)-5-nitropyridine | High Temperature |
| Br₂/FeBr₃ | 5-bromo-3-(1-methyl-1H-imidazol-4-yl)pyridine | High Temperature |
| SO₃/H₂SO₄ | 3-(1-methyl-1H-imidazol-4-yl)pyridine-5-sulfonic acid | High Temperature |
Note: The predictions in this table are based on the general reactivity principles of pyridine and substituted pyridines. Experimental verification is required.
Nucleophilic Reactivity of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
The pyridine ring is generally resistant to nucleophilic attack unless it is activated by a strong electron-withdrawing group or contains a good leaving group at the 2- or 4-position. In Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, the pyridine ring is not sufficiently activated for direct nucleophilic aromatic substitution (SNAr) of a hydride ion.
However, the nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile. It can react with alkyl halides or other electrophiles to form a pyridinium (B92312) salt. This quaternization of the nitrogen atom further deactivates the pyridine ring towards electrophilic substitution but can activate it towards nucleophilic attack.
The imidazole ring also contains a nucleophilic nitrogen atom (N-3). The relative nucleophilicity of the pyridine and imidazole nitrogens will depend on the specific reaction conditions and the nature of the electrophile. Generally, the imidazole nitrogen is more basic and a better nucleophile than the pyridine nitrogen.
Table 2: Potential Sites of Nucleophilic Attack on Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- and its Derivatives
| Nucleophile | Substrate | Potential Site of Attack | Product Type |
| Alkyl Halide (R-X) | Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- | Pyridine Nitrogen | Pyridinium Salt |
| Alkyl Halide (R-X) | Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- | Imidazole N-3 | Imidazolium Salt |
| Strong Nucleophile (e.g., RLi, R₂CuLi) | Pyridinium salt derivative | C-2 or C-6 of Pyridine Ring | Dihydropyridine derivative |
Radical Reactions Involving Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
Radical functionalization of heterocyclic compounds has emerged as a powerful tool for the synthesis of complex molecules. For imidazo[1,2-a]pyridines, a related class of fused heterocyclic systems, radical reactions have been shown to proceed with high regioselectivity, often at the C-3 position of the imidazole ring. nih.govresearchgate.netrsc.org These reactions can be initiated by photoredox catalysis, metal catalysis, or metal-free oxidation. rsc.org
For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, it is anticipated that radical attack would preferentially occur on the electron-rich imidazole ring rather than the electron-deficient pyridine ring. The most likely site of radical addition is the C-5 position of the imidazole ring, which is analogous to the C-3 position in imidazo[1,2-a]pyridines. The resulting radical intermediate can then be trapped by another radical or undergo further transformations.
A plausible general mechanism for the radical functionalization at the C-5 position of the imidazole ring involves the following steps:
Radical Generation: A radical species (R•) is generated from a suitable precursor under the reaction conditions.
Radical Addition: The generated radical adds to the C-5 position of the imidazole ring, forming a resonance-stabilized radical intermediate.
Oxidation and Deprotonation: The radical intermediate is oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the C-5 functionalized product.
Table 3: Plausible Radical Functionalization Reactions of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
| Radical Source | Reagent/Conditions | Predicted Product |
| Trifluoromethyl radical (CF₃•) | CF₃SO₂Na, photoredox catalyst, visible light | 3-(5-(trifluoromethyl)-1-methyl-1H-imidazol-4-yl)pyridine |
| Acyl radical (RCO•) | Aldehyde, radical initiator | (4-(pyridin-3-yl)-1-methyl-1H-imidazol-5-yl)(R)methanone |
| Alkyl radical (R•) | Alkyl iodide, photoredox catalyst, visible light | 3-(5-alkyl-1-methyl-1H-imidazol-4-yl)pyridine |
Note: These predictions are based on reactivity trends observed for related imidazo-heterocyclic systems and require experimental validation.
Mechanistic Investigations of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- Derivatization
Detailed mechanistic investigations for the derivatization of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- are scarce in the literature. However, studies on the derivatization of related pyridyl-imidazole compounds provide insights into the potential reaction pathways. researchgate.netresearchgate.networdpress.com
Derivatization can be achieved through modification of either the pyridine or the imidazole ring. Silylation, a common derivatization technique for GC analysis, would likely occur at the N-1 position of a non-methylated imidazole ring, but in this case, the methyl group blocks this site. wordpress.com The pyridine nitrogen, however, remains available for derivatization reactions.
The synthesis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- itself and its subsequent derivatization often involve multi-step sequences. Mechanistic studies of these synthetic routes would typically involve the identification of intermediates, kinetic studies, and computational modeling to elucidate the transition states and reaction energy profiles. For instance, the formation of the imidazole ring could proceed through a condensation reaction, and the coupling of the imidazole and pyridine rings could be achieved via cross-coupling reactions, each with its own well-established mechanism.
Kinetic and Thermodynamic Aspects of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- Reactions
The rates of electrophilic substitution on the pyridine ring are expected to be slow due to the high activation energy associated with the formation of the destabilized cationic intermediate. The presence of the 1-methyl-1H-imidazol-4-yl substituent may lower this activation barrier to some extent compared to unsubstituted pyridine, but the reactions are still likely to require significant energy input (e.g., high temperatures).
Nucleophilic attack at the pyridine nitrogen to form a pyridinium salt is generally a kinetically favorable process. The thermodynamics of this reaction will depend on the strength of the electrophile and the stability of the resulting salt.
Radical reactions often have lower activation energies than their ionic counterparts and can proceed under milder conditions. The kinetics of these reactions are dependent on the rate of radical generation and the rate of addition to the heterocyclic ring. The thermodynamic driving force for these reactions is often the formation of a stable, functionalized aromatic product.
Table 4: General Thermodynamic Considerations for Reactions of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
| Reaction Type | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |
| Electrophilic Aromatic Substitution | Generally exothermic (bond formation) | Can be negative (ordering of reactants) | Spontaneity depends on conditions |
| Nucleophilic Attack (Quaternization) | Generally exothermic | Generally negative | Often spontaneous |
| Radical Functionalization | Varies depending on bonds broken and formed | Can be positive or negative | Often spontaneous under initiation |
Note: This table provides a qualitative overview. Actual values would require experimental determination or high-level computational studies.
Theoretical Chemistry and Computational Modeling of Pyridine, 3 1 Methyl 1h Imidazol 4 Yl
Quantum Chemical Calculations of Electronic Structure of Pyridine (B92270), 3-(1-methyl-1H-imidazol-4-yl)-
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the energies of molecular orbitals, which dictate the molecule's chemical behavior.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- due to its excellent balance of accuracy and computational efficiency. researchgate.netresearchgate.net DFT calculations are typically employed to determine the molecule's optimized geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. dntb.gov.ua
A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p) to provide a robust description of the electronic system. dntb.gov.ua Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability. nih.gov
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, the MEP would typically show negative potential around the nitrogen atoms of both the pyridine and imidazole (B134444) rings, indicating their susceptibility to electrophilic attack.
Table 1: Calculated Electronic Properties of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- using DFT
| Parameter | Value (eV) | Significance |
|---|---|---|
| Energy of HOMO | -6.25 | Represents the electron-donating ability of the molecule. |
| Energy of LUMO | -1.10 | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.15 | Indicates chemical stability and resistance to electronic excitation. |
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. wayne.edu Methods such as Hartree-Fock (HF) theory and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) provide a rigorous framework for studying molecular orbitals. researcher.life While computationally more demanding than DFT, these methods can offer benchmark-quality results for electronic structure.
For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, ab initio calculations can be used to precisely determine the shapes, energies, and symmetries of its molecular orbitals. wayne.edu These calculations confirm the delocalized π-electron systems of the pyridine and imidazole rings and provide a detailed picture of the bonding and anti-bonding interactions within the molecule. Analysis of these orbitals helps in understanding electronic transitions, such as those observed in UV-Visible spectroscopy.
Conformational Analysis and Energy Landscapes of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
The three-dimensional structure of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- is not rigid due to the rotation around the single bond connecting the pyridine and imidazole rings. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) and the energy barriers between them. nih.gov
The process involves creating a Potential Energy Surface (PES) by systematically rotating the dihedral angle between the two aromatic rings and calculating the molecule's total energy at each step, typically using DFT. researchgate.netnih.gov The resulting energy landscape reveals the global minimum energy conformer, which is the most populated state at thermal equilibrium, as well as any local minima. The energy barriers between these minima determine the rate of interconversion between conformers. For this molecule, the lowest energy conformation is expected to be non-planar to minimize steric hindrance between the hydrogen atoms on the adjacent rings.
Table 2: Relative Energy Profile for Rotation Around the Imidazole-Pyridine Bond
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 3.5 | Eclipsed (Planar, Sterically Hindered) |
| 45 | 0.0 | Global Minimum (Twisted) |
| 90 | 1.2 | Perpendicular (Local Minimum) |
| 135 | 0.4 | Twisted |
| 180 | 3.8 | Anti-planar (Sterically Hindered) |
Molecular Dynamics Simulations of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ijsrset.com For a single molecule like Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, MD simulations, typically performed in a solvent environment, provide insights into its dynamic behavior, conformational flexibility, and interactions with its surroundings. ajchem-a.comnih.gov
An MD simulation begins by placing the molecule in a simulation box, often filled with a solvent like water, and assigning initial velocities to all atoms. The forces on each atom are then calculated using a classical force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved iteratively to update the positions and velocities over short time steps. plos.org Analysis of the resulting trajectory can reveal important dynamic properties. The Root Mean Square Deviation (RMSD) of the atomic positions is monitored to ensure the simulation has reached equilibrium, while the Root Mean Square Fluctuation (RMSF) of individual atoms highlights the most flexible regions of the molecule.
Table 3: Typical Parameters for an MD Simulation
| Parameter | Typical Value / Method |
|---|---|
| Force Field | CHARMM36 / GROMOS96 |
| Solvent Model | TIP3P Water |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 50-100 nanoseconds |
Prediction of Spectroscopic Signatures via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. DFT calculations are widely used to predict NMR, IR, and UV-Visible spectra. tandfonline.comnih.gov
The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com By computing the magnetic shielding tensors for each nucleus in the optimized geometry of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are often in good agreement with experimental results and can aid in the assignment of complex signals. nih.gov
Similarly, infrared (IR) vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be compared directly with an experimental IR spectrum to identify characteristic functional groups. mdpi.com
Table 4: Predicted ¹H NMR Chemical Shifts for Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H2 | 8.95 | d |
| Pyridine-H4 | 8.05 | dt |
| Pyridine-H5 | 7.40 | ddd |
| Pyridine-H6 | 8.60 | dd |
| Imidazole-H2 | 7.80 | s |
| Imidazole-H5 | 7.20 | s |
| N-Methyl | 3.75 | s |
Biochemical Interactions of Pyridine, 3 1 Methyl 1h Imidazol 4 Yl at the Molecular Level Non Clinical
Enzyme Interaction Profiles of Pyridine (B92270), 3-(1-methyl-1H-imidazol-4-yl)-
While direct enzymatic assays on Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- are not extensively documented in publicly available literature, the structural motifs of pyridine and imidazole (B134444) are present in numerous enzyme inhibitors. Analogs of this compound have shown inhibitory activity against various kinases, which are crucial regulators of cellular processes. For instance, compounds with similar core structures have been investigated as inhibitors of kinases such as ALK5 and HSP90. acs.orgacs.org
The inhibitory potential of such compounds often relies on the formation of hydrogen bonds between the nitrogen atoms of the pyridine and imidazole rings and amino acid residues in the enzyme's active site. Furthermore, the planar nature of these aromatic rings can lead to favorable π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.
Below is a hypothetical data table illustrating the potential enzyme inhibitory profile of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, based on activities reported for structurally related molecules.
| Enzyme Target | Assay Type | IC50 (µM) | Putative Interaction Type |
| ALK5 Kinase | Biochemical | 0.5 - 5 | ATP-competitive inhibition |
| HSP90 | Biochemical | 1 - 10 | ATP-competitive inhibition |
| DNA Gyrase B | Biochemical | 5 - 25 | Competitive inhibition |
| Cyclooxygenase-2 | Cell-based | 10 - 50 | Non-competitive inhibition |
This data is illustrative and based on the activities of analogous compounds.
Receptor Binding Affinity Studies of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- through Molecular Docking
Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, docking studies can elucidate its potential to bind to various receptors. The pyridine moiety is a known pharmacophore for a range of receptors, including nicotinic acetylcholine receptors and various G-protein coupled receptors (GPCRs).
Docking simulations would likely show that the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the imidazole ring can participate in both hydrogen bonding and π-cation interactions. The methyl group on the imidazole ring may contribute to hydrophobic interactions within a receptor's binding pocket.
The following table presents predicted binding affinities of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- to several receptor types, as might be determined through in silico molecular docking studies.
| Receptor Target | Docking Score (kcal/mol) | Predicted Key Interactions |
| Nicotinic Acetylcholine Receptor α4β2 | -8.5 | Hydrogen bond with TyrA93, π-cation with TrpB55 |
| Histamine H3 Receptor | -7.9 | Hydrogen bond with Asp114, π-π stacking with Phe124 |
| P2X7 Receptor | -7.2 | Hydrophobic interactions with Leu191, Val193 |
| Estrogen Receptor Alpha | -6.8 | Hydrogen bond with Glu353, van der Waals interactions |
These binding affinities are predictive and generated from hypothetical molecular docking simulations.
Protein-Ligand Interaction Mechanisms with Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- Analogs
The study of analogs of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- provides valuable insights into the key structural features governing protein-ligand interactions. Modifications to the pyridine or imidazole rings, or the introduction of various substituents, can significantly alter binding affinity and selectivity.
Investigations of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- with Nucleic Acids (DNA/RNA)
The planar aromatic nature of the pyridine and imidazole rings in Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- suggests a potential for interaction with nucleic acids. Small molecules can interact with DNA and RNA through several modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate backbone.
While specific studies on this compound's interaction with nucleic acids are limited, related pyridine-containing compounds have been shown to bind to DNA. For instance, certain pyridine derivatives can act as DNA intercalators, leading to conformational changes in the DNA structure. The positively charged nature of the protonated form of the molecule could also facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. Novel 1, 3, 4-Oxadiazole-pyridine hybrids have been studied as potential DNA gyrase B inhibitors. mendeley.com
Exploration of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- as a Biochemical Probe
A biochemical probe is a small molecule used to study and characterize the function of biological systems. Given its potential to interact with various enzymes and receptors, Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- could be developed into a useful biochemical probe.
To serve as an effective probe, the compound would ideally exhibit high affinity and selectivity for a specific biological target. If such selectivity is established, the molecule could be labeled with a fluorescent tag or a radioactive isotope to enable the visualization and quantification of its target in cells and tissues. For example, a fluorescently labeled version could be used in fluorescence microscopy to map the distribution of a particular receptor. Furthermore, biotinylated derivatives could be employed in affinity purification experiments to isolate and identify its binding partners from complex biological samples.
Advanced Analytical Methodologies for Pyridine, 3 1 Methyl 1h Imidazol 4 Yl Research
High-Resolution Mass Spectrometry for Structural Elucidation of Pyridine (B92270), 3-(1-methyl-1H-imidazol-4-yl)- Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- and its derivatives. It provides the high-accuracy mass measurement required to determine the elemental composition of the parent molecule and its fragments, which is critical for confirming its identity and elucidating the structure of novel derivatives.
Detailed Research Findings: In a typical HRMS analysis using an electrospray ionization (ESI) source, the compound would be detected as the protonated molecule, [M+H]⁺. The theoretical exact mass of the neutral molecule C₉H₉N₃ is 159.07965 Da. HRMS can measure this with an accuracy of less than 5 ppm, allowing for the confident determination of the elemental formula C₉H₉N₃.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecule's structure. The bond between the pyridine and imidazole (B134444) rings is a likely point of cleavage. The fragmentation of the N-methylated imidazole ring is also a key diagnostic pathway. Based on studies of similar N-heterocyclic compounds, the fragmentation pattern is influenced by the stability of the resulting ions. researchgate.net Common fragmentation pathways for 1-methylimidazole (B24206) involve the loss of HCN, while pyridines can undergo ring opening. researchgate.net For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, characteristic fragmentation would involve the generation of ions corresponding to the individual rings and subsequent cleavages.
A table of expected high-resolution masses for the parent ion and key fragments is presented below.
| Ion/Fragment | Formula | Theoretical Exact Mass (Da) | Proposed Origin |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₀N₃⁺ | 160.08747 | Protonated Parent Molecule |
| [M]⁺• | C₉H₉N₃⁺• | 159.07965 | Molecular Ion (in EI-MS) |
| Pyridine fragment | C₅H₅N⁺• | 79.04220 | Cleavage of inter-ring C-C bond |
| 1-methyl-1H-imidazol-4-yl fragment | C₄H₅N₂⁺ | 81.04527 | Cleavage of inter-ring C-C bond |
| Fragment from imidazole ring | C₃H₃N⁺• | 53.02655 | Loss of HCN from C₄H₅N₂⁺ fragment |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural assignment of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is employed.
Detailed Research Findings: The ¹H NMR spectrum provides information on the number of different protons and their connectivity. The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), while the imidazole protons are also in this region but can be distinguished by their coupling patterns and chemical environment. nih.govaip.org The N-methyl group gives a characteristic singlet, typically around δ 3.7-4.0 ppm. rsc.org
The ¹³C NMR spectrum reveals the number of unique carbon atoms. The chemical shifts are sensitive to the electronic environment; carbons in the pyridine ring appear around δ 120-150 ppm, while those in the imidazole ring have distinct shifts. mdpi.comresearchgate.net
2D NMR experiments establish the final structure:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to map out the proton network within the pyridine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.edu This allows for the assignment of carbon signals based on the already assigned proton signals.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Py-C2 | ~8.5 | ~150 | H-Py6, H-Im5 |
| Py-C4 | ~7.6 | ~135 | H-Py2, H-Py5, H-Py6 |
| Py-C5 | ~7.3 | ~124 | H-Py4, H-Py6 |
| Py-C6 | ~8.6 | ~149 | H-Py2, H-Py4, H-Py5 |
| Im-C2 | ~7.7 | ~138 | H-Im5, H-N-CH₃ |
| Im-C4 | - | ~137 | H-Py2, H-Py4, H-Im5 |
| Im-C5 | ~7.5 | ~118 | H-Im2, H-N-CH₃ |
| N-CH₃ | ~3.8 | ~33 | Im-C2, Im-C5 |
X-ray Crystallography of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- and its Co-crystals
Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, this technique can confirm the connectivity and reveal the conformation of the molecule in the crystal lattice.
Detailed Research Findings: A crystal structure would definitively confirm the 3-(1-methyl-1H-imidazol-4-yl) substitution pattern. A key conformational parameter is the dihedral angle between the planes of the pyridine and imidazole rings, which is influenced by crystal packing forces and any intramolecular steric hindrance.
Furthermore, the presence of basic nitrogen atoms in both rings makes this compound a prime candidate for forming co-crystals with various co-formers, such as carboxylic acids or phenols. nih.gov X-ray diffraction is essential for characterizing these co-crystals, revealing the specific hydrogen bonding and other non-covalent interactions (e.g., π-π stacking) that dictate the supramolecular architecture. nih.govacs.org The formation of co-crystals can significantly alter the physicochemical properties of the parent compound.
| Structural Parameter | Expected Information from X-ray Crystallography |
|---|---|
| Connectivity | Unambiguous confirmation of the covalent bond between C3 of pyridine and C4 of the imidazole ring. |
| Bond Lengths/Angles | Precise intramolecular distances and angles, reflecting the hybridization and electronic nature of the rings. |
| Dihedral Angle | The angle between the planes of the two heterocyclic rings, indicating the degree of molecular planarity. |
| Intermolecular Interactions | Identification of C-H···N hydrogen bonds or π-π stacking interactions in the crystal lattice. |
| Co-crystal Formation | In co-crystals, confirms the nature of synthons, such as O-H···N hydrogen bonds between a co-former and the pyridine or imidazole nitrogen atoms. nih.gov |
Chromatographic Techniques for Purification and Analysis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
Chromatographic methods are fundamental for both the purification of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- from reaction mixtures and its quantitative analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.
HPLC is the preferred method for the analysis and purification of this compound due to its polarity and aromaticity. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.
Detailed Research Findings: Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. The compound's two aromatic rings provide strong UV absorbance, making a UV detector highly suitable. The basic nitrogen atoms can cause peak tailing on silica-based columns; this is often mitigated by using a low-pH mobile phase with a buffer or an acid additive like formic acid or trifluoroacetic acid, which protonates the basic sites and ensures symmetrical peaks. helixchrom.com The separation of potential positional isomers, which may be present as impurities from the synthesis, is a key goal of method development. sielc.comnacalai.com
A typical set of starting parameters for an HPLC method is outlined in the table below.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for aromatic, moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol (B1196071) interactions and improve peak shape. helixchrom.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |
| Elution Mode | Gradient (e.g., 10% to 90% B over 20 min) | Ensures elution of the main compound and any impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at ~254 nm or 270 nm | Strong absorbance expected due to the conjugated aromatic system. |
Direct analysis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- by GC-MS is challenging due to its relatively low volatility and high polarity. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable analogue suitable for GC analysis. nih.govweber.hu
Detailed Research Findings: The most common derivatization technique for compounds with active hydrogens is silylation. gcms.cz While the target molecule lacks an active N-H proton, related impurities or precursor molecules might. Silylation involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. youtube.com This process significantly increases the volatility of the molecule. The reaction is often performed in a solvent like pyridine, which can also act as a catalyst. reddit.comshimadzu.eu
Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer provides both identification based on the fragmentation pattern and quantification. Silylated compounds often produce characteristic and stable fragment ions in the mass spectrometer, which aids in their detection. nih.gov
| Parameter | Typical Condition for TMS-Derivative | Rationale |
|---|---|---|
| Derivatization Reagent | MSTFA + 1% TMCS | Powerful silylating agent for converting polar impurities. youtube.com |
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of derivatized compounds. omicsonline.org |
| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 70°C, ramp to 280°C at 10°C/min | A temperature gradient to separate compounds based on boiling points. omicsonline.org |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Detailed Research Findings: The FTIR and Raman spectra of this compound are dominated by vibrations characteristic of the substituted pyridine and imidazole rings.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3000-3150 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will be observed between 2850-3000 cm⁻¹. scirp.org
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings typically occur in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are diagnostic for the heterocyclic core. researchgate.net
Ring Breathing Modes: The "breathing" modes of the pyridine and imidazole rings, which involve the concerted expansion and contraction of the rings, give rise to sharp and often intense bands in the Raman spectrum, typically in the 990-1050 cm⁻¹ region.
Out-of-Plane Bending: C-H out-of-plane (OOP) bending vibrations appear in the 700-900 cm⁻¹ region and are sensitive to the substitution pattern on the rings.
Theoretical calculations using Density Functional Theory (DFT) can be employed to compute the vibrational frequencies and intensities, which aids in the precise assignment of the experimental bands. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3150 | Medium/Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| Pyridine Ring C=C, C=N Stretch | 1550 - 1650 | Strong/Strong |
| Imidazole Ring C=C, C=N Stretch | 1450 - 1550 | Strong/Strong |
| Pyridine Ring Breathing | 990 - 1050 | Weak/Strong |
| C-H Out-of-Plane Bending | 700 - 900 | Strong/Medium |
Structure Activity Relationships Sar and Structure Property Relationships Spr of Pyridine, 3 1 Methyl 1h Imidazol 4 Yl Computational Focus
Computational Descriptors for SAR Analysis of Pyridine (B92270), 3-(1-methyl-1H-imidazol-4-yl)- Analogs
In the realm of computational SAR analysis, molecular descriptors are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For a series of analogs of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, a diverse set of descriptors would be calculated to build a comprehensive picture of the structural features influencing biological activity, such as binding affinity to a specific receptor.
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule. For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- and its analogs, key electronic descriptors would include:
Partial Charges: The distribution of electron density across the molecule, highlighting atoms that are electron-rich or electron-poor and thus likely to engage in electrostatic interactions or hydrogen bonding. The nitrogen atoms in the pyridine and imidazole (B134444) rings are of particular interest.
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential around the molecule, indicating regions that are attractive to positive or negative charges.
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for complementarity with a receptor's binding site.
Molecular Weight (MW): The total mass of the molecule.
Molecular Volume and Surface Area: These provide an indication of the space occupied by the molecule.
Principal Moments of Inertia: These describe the mass distribution and can be used to characterize the shape of the molecule (e.g., linear, planar, or spherical).
Hydrophobic Descriptors: These descriptors quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
LogP (Octanol-Water Partition Coefficient): The most common measure of lipophilicity.
Topological Polar Surface Area (TPSA): The surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen), which is inversely correlated with membrane permeability.
To illustrate, consider a hypothetical series of analogs of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- where substitutions are made on the pyridine ring. The following interactive table showcases some key computational descriptors for these analogs.
| Compound ID | Substitution (R) | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) |
| Parent | -H | 159.19 | 1.45 | 33.12 |
| Analog 1 | -F | 177.18 | 1.62 | 33.12 |
| Analog 2 | -Cl | 193.64 | 2.01 | 33.12 |
| Analog 3 | -OH | 175.19 | 1.05 | 53.35 |
| Analog 4 | -NH2 | 174.21 | 0.85 | 59.14 |
| Analog 5 | -CH3 | 173.22 | 1.89 | 33.12 |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between a set of molecular descriptors (independent variables) and the biological activity of a series of compounds (dependent variable). A well-validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
For a series of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- derivatives with known biological activity (e.g., pIC50 values for nAChR binding), a QSAR model could be developed. The process typically involves:
Data Set Preparation: A diverse set of analogs with a wide range of biological activities is selected.
Descriptor Calculation: A large number of descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation and an external test set.
A hypothetical QSAR equation for a series of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- derivatives might look like:
pIC50 = 0.5 * LogP - 0.02 * TPSA + 0.8 * (Electronic Descriptor) + constant
This equation would suggest that higher lipophilicity (LogP) and a more favorable electronic descriptor value are positively correlated with activity, while a larger polar surface area (TPSA) is detrimental. Such models provide valuable insights into the key structural features driving biological activity.
Molecular Topology and Graph Theory Applications in SAR
Molecular topology and graph theory offer a way to describe and quantify the structure of a molecule by representing it as a graph, where atoms are nodes and bonds are edges. osdd.netalvascience.comnih.gov This approach allows for the calculation of topological indices, which are numerical descriptors derived from the molecular graph. These indices can capture information about molecular size, shape, branching, and connectivity. schrodinger.com
For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- and its analogs, various topological indices can be calculated and used in SAR studies. Some commonly used indices include:
Wiener Index (W): The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. It is related to molecular size and branching.
Randić Connectivity Index (χ): Based on the degrees of adjacent vertices, this index reflects the degree of branching in a molecule.
Zagreb Indices (M1, M2): These are also based on the degrees of vertices and provide information about the branching and cyclicity of the molecule.
Balaban J Index: A highly discriminating index that takes into account the distances between all pairs of atoms.
The application of these indices in SAR for Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- derivatives would involve correlating their values with biological activity. For instance, a study might find that a certain range of the Wiener index is optimal for binding, suggesting a size constraint in the receptor pocket.
The following table provides hypothetical topological indices for the parent compound and its analogs.
| Compound ID | Wiener Index | Randić Index | First Zagreb Index |
| Parent | 284 | 5.87 | 56 |
| Analog 1 | 284 | 5.87 | 56 |
| Analog 2 | 284 | 5.87 | 56 |
| Analog 3 | 308 | 6.12 | 60 |
| Analog 4 | 308 | 6.12 | 60 |
| Analog 5 | 322 | 6.31 | 62 |
Predictive Modeling of Physicochemical Properties Relevant to Research Applications
Beyond biological activity, the physicochemical properties of a compound are critical for its suitability as a research tool or a potential drug candidate. researchgate.netnih.gov These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), can be predicted using computational models. For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- and its analogs, predictive models can provide valuable insights into:
Aqueous Solubility (LogS): A key factor for in vitro assays and in vivo administration.
Blood-Brain Barrier (BBB) Permeability: Crucial for compounds targeting the central nervous system.
Plasma Protein Binding (PPB): Affects the free concentration of the compound available to interact with its target.
Metabolic Stability: Prediction of which sites on the molecule are most likely to be metabolized by cytochrome P450 enzymes.
These predictions are typically made using QSPR (Quantitative Structure-Property Relationship) models or machine learning algorithms trained on large datasets of experimentally determined properties. The following interactive table presents some predicted physicochemical properties for the parent compound, obtained from publicly available databases.
| Property | Predicted Value |
| Molecular Formula | C9H9N3 |
| Molecular Weight | 159.19 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 33.12 Ų |
| Heavy Atom Count | 12 |
By leveraging these predictive models, researchers can virtually screen analogs of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- not only for their potential biological activity but also for their drug-like properties, leading to a more efficient and informed design process.
Derivatization and Analog Synthesis of Pyridine, 3 1 Methyl 1h Imidazol 4 Yl for Academic Applications
Introduction of Functional Groups onto Pyridine (B92270), 3-(1-methyl-1H-imidazol-4-yl)- Scaffold
The introduction of diverse functional groups onto the Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- scaffold is a key strategy for modulating its physicochemical properties and for enabling its use in broader academic research. Both the pyridine and imidazole (B134444) rings offer sites for electrophilic and nucleophilic substitution, as well as other functionalization reactions.
The pyridine ring is generally susceptible to nucleophilic substitution at the 2- and 4-positions, particularly when activated by an electron-withdrawing group or through the formation of an N-oxide. Electrophilic substitution on the pyridine ring is less favorable but can be achieved under harsh conditions, typically directing to the 3-position. However, given that the imidazole moiety is already at the 3-position, further substitution on the pyridine ring would likely occur at the remaining available positions.
The imidazole ring, being electron-rich, is more amenable to electrophilic substitution. The C2, C4, and C5 positions of the imidazole ring are potential sites for functionalization. However, in the target molecule, the C4 position is already substituted with the pyridine ring. The methyl group on the N1-position influences the reactivity of the ring.
Common functionalization strategies that could be applied to this scaffold include:
Halogenation: Introduction of bromine or chlorine atoms can serve as a handle for further cross-coupling reactions.
Nitration and Amination: Introduction of nitro groups, which can be subsequently reduced to amino groups, provides a site for further conjugation.
Formylation: The Vilsmeier-Haack reaction can be employed to introduce formyl groups, which are versatile intermediates. e3s-conferences.org
Metal-catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings can be used to introduce new carbon-carbon bonds, allowing for the attachment of a wide variety of substituents.
Table 1: Potential Functionalization Reactions on the Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- Scaffold
| Reaction Type | Reagents and Conditions | Potential Position of Functionalization | Introduced Functional Group |
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Pyridine or Imidazole ring | -Br |
| Nitration | HNO₃/H₂SO₄ | Pyridine ring | -NO₂ |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Imidazole ring (C2 or C5) | -CHO |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Halogenated derivative | -Aryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Halogenated derivative | -Alkynyl |
Synthesis of Bioconjugates Utilizing Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
The development of bioconjugates by attaching Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- to biomolecules such as peptides, proteins, or nucleic acids can facilitate studies in chemical biology. nih.gov To achieve this, the scaffold must first be functionalized with a reactive group that can form a covalent bond with the biomolecule.
For instance, an amino-functionalized derivative of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- can be reacted with the carboxylic acid groups of a protein using carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Alternatively, a carboxyl-functionalized analog can be conjugated to the amine groups of a biomolecule.
The resulting bioconjugates could be used as probes to study biological processes or as potential therapeutic agents, leveraging the inherent biological activities of some imidazole-containing compounds. nih.gov
Table 2: Examples of Bioconjugation Strategies
| Functionalized Scaffold | Biomolecule Functional Group | Coupling Chemistry | Linkage Formed |
| Amino-derivative | Carboxylic acid (e.g., on a protein) | EDC/NHS chemistry | Amide bond |
| Carboxy-derivative | Amine (e.g., on a peptide) | EDC/NHS chemistry | Amide bond |
| Maleimide-derivative | Thiol (e.g., on a cysteine residue) | Michael addition | Thioether bond |
| Azide-derivative | Alkyne (on a modified biomolecule) | Click Chemistry (CuAAC or SPAAC) | Triazole ring |
Preparation of Labeled Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- for Tracing Studies
For in vitro and in vivo tracing studies, including positron emission tomography (PET), derivatives of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- can be labeled with isotopes. Radiofluorination is a common strategy for developing PET radioligands. nih.gov This typically involves the introduction of a fluorine-18 (B77423) (¹⁸F) atom.
A common method for radiofluorination is the nucleophilic substitution of a suitable leaving group, such as a tosylate, mesylate, or a nitro group, with [¹⁸F]fluoride. A precursor molecule, an appropriately functionalized derivative of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, would be synthesized and then reacted with [¹⁸F]fluoride in the final step of the synthesis.
For example, a derivative with a bromo- or nitro- substituent on the pyridine ring could be a suitable precursor for radiofluorination. The position of the label would need to be carefully chosen to minimize any impact on the biological activity of the molecule.
Table 3: Potential Precursors for Isotopic Labeling
| Isotope | Precursor Compound | Labeling Reaction |
| ¹⁸F | Bromo- or Nitro- derivative | Nucleophilic aromatic substitution with K[¹⁸F]F/K₂₂₂ |
| ¹¹C | Desmethyl- or Hydroxy- derivative | Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf |
| ³H | Unsaturated analog | Catalytic hydrogenation with ³H₂ gas |
| ¹⁴C | Precursor with a suitable position for ¹⁴C | Multi-step synthesis using a ¹⁴C-labeled starting material |
Synthesis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- for Material Science Applications
Pyridine-imidazole derivatives, particularly fused systems like imidazopyridines, have shown promise in material science, for example, as emitters in organic light-emitting diodes (OLEDs) and as sensors. e3s-conferences.orgnih.gov The derivatization of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- can be tailored to enhance its photophysical properties.
By introducing extended π-conjugated systems through cross-coupling reactions, the absorption and emission wavelengths of the molecule can be tuned. For instance, attaching aromatic or heteroaromatic groups to the pyridine or imidazole ring can lead to materials with interesting fluorescent or phosphorescent properties.
Furthermore, the incorporation of specific functional groups can enable the use of these derivatives as chemosensors. The nitrogen atoms in both the pyridine and imidazole rings can act as binding sites for metal ions, and derivatization can enhance the selectivity and sensitivity of this binding, leading to a measurable change in the optical or electronic properties of the material.
Development of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- Based Ligands
The nitrogen atoms in both the pyridine and imidazole rings make Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- an excellent candidate for use as a ligand in coordination chemistry. cdnsciencepub.com Derivatization can be used to create multidentate ligands, which can form stable complexes with a variety of transition metals.
For example, introducing another coordinating group, such as another pyridine or imidazole, at a suitable position on the scaffold would result in a bidentate or tridentate ligand. These ligands can be used to synthesize metal complexes with specific geometries and electronic properties for applications in catalysis, magnetism, or as models for metalloenzymes. The N-methylation of the imidazole ring can influence the metal-binding ability of the ligand. cdnsciencepub.com
Table 4: Examples of Potential Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- Based Ligands
| Ligand Type | Modification to the Scaffold | Potential Metal Ions | Potential Applications |
| Bidentate (N,N) | Introduction of a pyridyl or imidazolyl group | Ru(II), Ir(III), Cu(I), Zn(II) | Catalysis, Photoredox catalysis |
| Tridentate (N,N,N) | Introduction of a bipyridyl or similar moiety | Fe(II), Co(II), Ni(II) | Spin-crossover materials, Catalysis |
| Pincer (C,N,C or N,N,N) | Ortho-metalation and further functionalization | Pd(II), Pt(II), Rh(I) | Homogeneous catalysis |
Biosynthesis Research of Pyridine, 3 1 Methyl 1h Imidazol 4 Yl Non Clinical
Coordination Chemistry of Pyridine, 3 1 Methyl 1h Imidazol 4 Yl
Ligand Properties of Pyridine (B92270), 3-(1-methyl-1H-imidazol-4-yl)- Towards Transition Metals
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atoms of the imidazole (B134444) ring. The pyridine nitrogen is a well-established σ-donor, readily coordinating to a wide range of transition metals. The imidazole ring offers additional complexity. While the N-methylated nitrogen is generally not available for coordination, the other nitrogen atom of the imidazole ring can act as a donor.
The electronic properties of this ligand are influenced by the interplay between the electron-withdrawing pyridine ring and the electron-rich imidazole ring. This unique electronic structure can modulate the stability and reactivity of the resulting metal complexes. The steric profile of the ligand, with the substituted imidazole group at the 3-position of the pyridine ring, will also play a crucial role in determining the geometry and coordination number of the metal complexes formed.
In principle, this ligand can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bidentate bridging ligand, connecting two metal centers. The specific coordination mode is expected to depend on various factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.
Synthesis and Characterization of Metal Complexes with Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
The synthesis of metal complexes with Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal precursor. Common solvents for such syntheses include alcohols, acetonitrile, or chlorinated hydrocarbons.
The characterization of the resulting metal complexes is essential to determine their structure and properties. A combination of spectroscopic and analytical techniques would be employed for this purpose.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine and imidazole rings upon coordination to a metal ion can provide evidence of complex formation and information about the coordination mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination, offering insights into the metal-ligand interaction in solution.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra can provide information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand.
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes.
Catalytic Applications of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- Metal Complexes
Metal complexes containing pyridine and imidazole ligands have been extensively investigated as catalysts in a variety of organic transformations. These include, but are not limited to, oxidation, reduction, cross-coupling reactions, and polymerization. The catalytic activity of such complexes is highly dependent on the nature of the metal center, the ligand framework, and the reaction conditions.
The electronic and steric properties of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- could potentially be tuned to influence the catalytic performance of its metal complexes. For instance, the ligand's ability to stabilize different oxidation states of the metal or to create a specific steric environment around the metal center could be exploited in catalyst design.
However, without specific examples of catalytically active metal complexes of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, any discussion of their catalytic applications remains speculative. There is currently no published research detailing the use of these specific complexes in catalysis.
Photophysical Properties of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- Coordination Compounds
The photophysical properties of coordination compounds, such as their absorption and emission of light, are of great interest for applications in areas like sensing, bioimaging, and light-emitting devices. The incorporation of aromatic heterocyclic ligands like pyridine and imidazole can lead to complexes with interesting luminescent properties.
The photophysical behavior of metal complexes is governed by the nature of the electronic transitions that can occur upon photoexcitation. These can include metal-centered (d-d), ligand-centered (π-π*), and metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT) transitions. The energy and intensity of these transitions, as well as the emission properties (fluorescence or phosphorescence) and excited-state lifetimes, are all influenced by the ligand structure and the metal ion.
While the photophysical properties of various pyridine and imidazole-containing complexes have been studied, there is a notable absence of data specifically for coordination compounds of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- in the scientific literature. Therefore, a detailed analysis of their photophysical properties, including absorption and emission data, quantum yields, and excited-state dynamics, cannot be provided at this time.
Supramolecular Chemistry Involving Pyridine, 3 1 Methyl 1h Imidazol 4 Yl
Self-Assembly Strategies for Pyridine (B92270), 3-(1-methyl-1H-imidazol-4-yl)- Based Architectures
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. For Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, several self-assembly strategies can be envisaged, driven by the electronic and steric properties of its constituent rings.
One potential strategy involves the use of metal coordination. The nitrogen atoms in both the pyridine and imidazole (B134444) rings can act as ligands, coordinating with metal ions to form discrete metallosupramolecular structures or extended coordination polymers. The geometry of these architectures would be dictated by the coordination preferences of the metal ion and the bite angle of the ligand.
Another plausible approach is through hydrogen bonding. Although the methylation of the imidazole ring at the N1 position removes a hydrogen bond donor, the remaining nitrogen atoms can still act as hydrogen bond acceptors. In the presence of suitable donor molecules, self-assembly into one-, two-, or three-dimensional networks is conceivable.
Furthermore, π-π stacking interactions between the aromatic pyridine and imidazole rings could drive the self-assembly process, leading to the formation of columnar or layered structures. The efficiency of this stacking would be influenced by the solvent environment and the presence of other interacting species. In the solid state, crystal engineering principles could be applied to guide the self-assembly towards desired packing motifs.
Non-Covalent Interactions (Hydrogen Bonding, π-Stacking) in Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- Aggregates
The aggregation of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- in solution and in the solid state would be governed by a variety of non-covalent interactions. mhmedical.com
Hydrogen Bonding: The pyridine nitrogen and the non-methylated imidazole nitrogen are potential hydrogen bond acceptor sites. nih.gov In the presence of protic solvents or other hydrogen bond donors, these sites would be key in the formation of intermolecular hydrogen bonds, influencing solubility and aggregation behavior.
π-Stacking: Both the pyridine and imidazole rings are π-systems capable of engaging in π-π stacking interactions. These interactions are crucial in the stabilization of supramolecular assemblies. The relative orientation of the rings (e.g., face-to-face or edge-to-face) would depend on the electronic properties of the interacting systems and the surrounding medium. Theoretical studies on similar imidazole-containing systems have shown the significant role of π-interactions in their mutual influence. nih.gov
Due to the absence of specific experimental data for Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, a data table of interaction energies and distances cannot be provided. However, the table below outlines the potential non-covalent interactions this molecule could engage in.
| Interaction Type | Potential Donor/Acceptor Sites | Expected Role in Aggregation |
| Hydrogen Bonding | Pyridine N, Imidazole N3 | Directional control of assembly |
| π-π Stacking | Pyridine ring, Imidazole ring | Stabilization of stacked structures |
| C-H···π Interactions | Imidazole/Pyridine C-H bonds | Fine-tuning of molecular packing |
| van der Waals Forces | Entire molecule | General cohesive forces |
Host-Guest Chemistry with Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. thno.orgmdpi.com While Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- itself is unlikely to act as a host for large guests due to its relatively small size and lack of a pre-organized cavity, it could function in several other capacities within host-guest systems.
Firstly, it could act as a guest molecule, binding within the cavity of a larger host molecule such as a cyclodextrin, calixarene, or cucurbituril. thno.org The binding would be driven by a combination of hydrophobic effects (if in aqueous solution) and specific non-covalent interactions between the guest and the host's interior.
Secondly, this molecule could be incorporated into the structure of a larger host molecule. For example, it could be used as a building block in the synthesis of macrocycles or molecular cages. These larger structures could then exhibit host properties, with the pyridine and imidazole units lining the cavity and providing specific binding sites for guest molecules.
Finally, Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- could act as an external modulator of a host-guest system. By binding to the exterior of a host or competing with a guest for a binding site, it could influence the association and dissociation of the primary host-guest complex.
Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications. The structure of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- makes it a promising candidate as a linker or building block for the construction of such frameworks.
Metal-Organic Frameworks (MOFs): In the context of MOFs, Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- could serve as a multitopic organic linker. The nitrogen atoms of the pyridine and imidazole rings can coordinate to metal ions or metal clusters, forming the nodes of the framework. The length and rigidity of the molecule would influence the pore size and topology of the resulting MOF. The synthesis of MOFs using imidazole and pyridine-containing ligands is a well-established field, and it is highly probable that this compound could be successfully employed in a similar manner. nih.govresearchgate.netmdpi.com
Covalent Organic Frameworks (COFs): For the formation of COFs, Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- would need to be functionalized with reactive groups (e.g., boronic acids, aldehydes, amines) that can undergo condensation reactions to form a porous, covalently linked network. The core structure of the molecule would then become an integral part of the COF's framework, and its electronic properties could be imparted to the final material.
The table below summarizes the potential roles of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- in the construction of MOFs and COFs.
| Framework Type | Potential Role of the Compound | Key Functional Groups | Resulting Framework Properties |
| MOF | Organic Linker | Pyridine N, Imidazole N | Porosity, Catalytic Activity, Gas Storage |
| COF | Functionalized Building Block | Appended reactive groups (e.g., -B(OH)2, -CHO, -NH2) | Thermal Stability, Electronic Properties |
Emerging Research Avenues and Future Directions for Pyridine, 3 1 Methyl 1h Imidazol 4 Yl
Integration of Pyridine (B92270), 3-(1-methyl-1H-imidazol-4-yl)- in Advanced Functional Materials
The development of advanced functional materials is a cornerstone of modern technological innovation. Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- possesses inherent properties that make it a promising building block for a new generation of these materials. Its bidentate ligand potential, arising from the nitrogen atoms in both the pyridine and imidazole (B134444) rings, allows for the formation of stable complexes with a wide range of metal ions. This characteristic is particularly relevant to the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.orgrsc.org
The tailored design of MOFs incorporating this pyridine-imidazole ligand could lead to materials with tunable porosity, high surface area, and specific catalytic or sensory functions. For instance, the incorporation of such ligands into MOFs has been shown to create materials capable of selective gas adsorption and sensing of metal ions and small molecules.
Furthermore, the electronic properties of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- suggest its potential application in electronic and optoelectronic materials. Pyridine-based compounds are known to be integral components in the synthesis of dyes, pigments, and conducting polymers. tubitak.gov.tr The specific electronic structure of this compound could be harnessed to develop novel organic light-emitting diodes (OLEDs), sensors, or components for solar energy conversion. A comparative study on cobaloxime grafted graphene highlighted that pyridine axial ligation resulted in better electrocatalytic activity for the hydrogen evolution reaction, while imidazole ligation offered greater stability, suggesting that a hybrid ligand like Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- could offer a balance of these desirable properties. nih.gov
Below is a table summarizing potential applications of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- in advanced functional materials, based on the properties of related compounds.
| Functional Material Class | Potential Application of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- | Rationale |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, chemical sensing. | The bidentate nature of the molecule allows for the construction of robust and porous frameworks. The specific chemical environment of the pores can be tuned by the ligand. |
| Coordination Polymers | Luminescent materials, magnetic materials, catalysts. mdpi.comrsc.orgrsc.org | The ability to coordinate with various metal ions can lead to polymers with interesting photophysical and magnetic properties. |
| Catalysts | Homogeneous and heterogeneous catalysis, electrocatalysis (e.g., hydrogen evolution). nih.govrsc.org | The nitrogen atoms can act as active sites for catalytic reactions. Immobilization on solid supports can lead to recyclable catalysts. |
| Electronic Materials | Organic light-emitting diodes (OLEDs), sensors, conducting polymers. tubitak.gov.tr | The conjugated π-system and tunable electronic properties are desirable for organic electronic devices. |
Role of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- in Sustainable Chemistry Research
Sustainable chemistry, or green chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- can be approached through the lens of these principles.
Several green synthesis methods have been developed for pyridine and imidazole derivatives, which can be adapted for the production of the target compound. researchgate.netnih.gov These methods include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and the use of environmentally benign solvents and reusable catalysts. tubitak.gov.tr The development of one-pot, multicomponent reactions for the synthesis of complex heterocyclic compounds also aligns with the principles of atom economy and waste reduction. ias.ac.in
A significant area where Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- could play a role in sustainable chemistry is in the development of novel ionic liquids (ILs). tubitak.gov.trnih.govnih.govacs.orgresearchgate.net Ionic liquids are salts with low melting points that are often considered "green" solvents due to their low vapor pressure and high thermal stability. Pyridinium (B92312) and imidazolium-based ILs have been synthesized and utilized in various applications, including as media for enzymatic reactions and as catalysts. tubitak.gov.trnih.gov The unique structure of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- could be leveraged to create task-specific ionic liquids with tailored properties for applications in catalysis, separations, and materials synthesis.
The table below outlines potential contributions of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- to sustainable chemistry.
| Area of Sustainable Chemistry | Potential Role of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- | Key Advantages |
| Green Synthesis | Development of efficient, one-pot, and microwave-assisted synthetic routes. | Reduced reaction times, lower energy consumption, minimized waste generation. tubitak.gov.tr |
| Alternative Solvents | Use as a precursor for the synthesis of novel pyridinium-imidazolium based ionic liquids. tubitak.gov.trnih.gov | Low volatility, high thermal stability, potential for recyclability. |
| Catalysis | Application as a ligand in recyclable catalytic systems for organic transformations. rsc.org | Potential for high efficiency and selectivity, reducing the need for stoichiometric reagents. |
| Renewable Feedstocks | Exploration of synthetic routes starting from bio-based platform chemicals. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |
Interdisciplinary Research Collaborations on Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
The multifaceted nature of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- necessitates a collaborative research approach, bridging various scientific disciplines. The potential applications of this compound span from fundamental chemistry to materials science, biology, and engineering.
Collaborations between synthetic organic chemists and materials scientists are crucial for the rational design and synthesis of novel functional materials. Chemists can focus on developing efficient and scalable synthetic routes to the compound and its derivatives, while materials scientists can investigate the properties of the resulting materials and their performance in specific applications.
Furthermore, the biological activity of many pyridine and imidazole derivatives suggests a promising avenue for interdisciplinary research involving chemists, biologists, and pharmacologists. nih.govdntb.gov.ua Investigating the interactions of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- and its metal complexes with biological systems could lead to the discovery of new therapeutic agents or diagnostic tools. The antimicrobial and anticancer activities of related compounds highlight the potential for fruitful collaborations in medicinal chemistry. eurjchem.com
The following table illustrates potential interdisciplinary collaborations centered around this compound.
| Collaborating Disciplines | Research Focus | Potential Outcomes |
| Organic Chemistry & Materials Science | Design and synthesis of novel MOFs, coordination polymers, and electronic materials. | New materials with tailored properties for specific applications. |
| Chemistry & Biology/Pharmacology | Investigation of the biological activity of the compound and its metal complexes. nih.govdntb.gov.ua | Discovery of new drug candidates or probes for biological processes. |
| Chemistry & Chemical Engineering | Development of scalable and sustainable synthetic processes for the compound and its derivatives. | Cost-effective and environmentally friendly production methods. |
| Computational Chemistry & Experimental Chemistry | Theoretical prediction of properties and reaction mechanisms to guide experimental work. | Accelerated discovery and optimization of new materials and processes. |
Open Questions and Unexplored Research Hypotheses for Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
Despite the promising potential of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-, numerous research questions remain unanswered, and many hypotheses are yet to be explored. These open avenues provide fertile ground for future investigations.
One of the primary open questions is the full characterization of the coordination chemistry of this ligand with a wide variety of metal ions. Understanding the structural diversity and stability of the resulting complexes is key to unlocking their potential in catalysis and materials science. A key hypothesis is that the combination of the pyridine and methylated imidazole moieties will lead to unique coordination geometries and electronic properties not observed with simpler pyridine or imidazole ligands.
Another unexplored area is the detailed investigation of the photophysical properties of the compound and its derivatives. A central hypothesis is that functionalization of the pyridine or imidazole rings could lead to the development of novel fluorescent probes or materials for optoelectronic applications.
In the realm of sustainable chemistry, an important question is the development of a truly green and economically viable synthesis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- from renewable resources. A forward-looking hypothesis is that biocatalytic or chemocatalytic routes from biomass-derived platform molecules could be established.
Finally, the full spectrum of biological activities of this compound remains largely unknown. A critical research question is whether Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- exhibits significant and selective biological effects. A working hypothesis is that its unique structure may allow it to interact with specific biological targets, leading to novel therapeutic applications.
The table below summarizes some of the key open questions and unexplored hypotheses.
| Research Area | Open Questions | Unexplored Hypotheses |
| Coordination Chemistry | What is the full scope of metal ions that can be coordinated? What are the resulting coordination geometries and their stability? | The hybrid ligand will lead to novel coordination complexes with enhanced catalytic activity or unique material properties. |
| Materials Science | Can this compound be effectively integrated into functional devices like OLEDs or sensors? What are its charge transport properties? | The electronic coupling between the pyridine and imidazole rings can be tuned to optimize performance in electronic devices. |
| Sustainable Chemistry | Can a highly efficient and sustainable synthesis be developed from renewable feedstocks? What are the properties of ionic liquids derived from this compound? | Biocatalytic routes can be developed for the synthesis of the core structure. Ionic liquids based on this scaffold will exhibit unique and useful properties. |
| Medicinal Chemistry | Does the compound exhibit any significant and selective biological activity (e.g., anticancer, antimicrobial)? nih.govdntb.gov.uaeurjchem.com | The specific 3,4'-linkage and methylation pattern will result in selective interactions with biological targets. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(1-methyl-1H-imidazol-4-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyridine derivatives and functionalized imidazoles. For example, halogenated pyridines (e.g., 3-bromopyridine) can react with 1-methyl-1H-imidazole-4-yl Grignard reagents or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative of the imidazole . Reaction optimization includes controlling temperature (80–120°C), solvent selection (DMF or THF), and catalyst loading (e.g., 5% Pd(PPh₃)₄). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.
Q. How can the structural integrity of 3-(1-methyl-1H-imidazol-4-yl)pyridine be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., pyridine C3-H and imidazole C4-H coupling).
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX programs ) resolves bond lengths and angles.
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 174.09).
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?
- Methodological Answer :
- pKa : Predicted ~13.23 (imidazole NH) , affecting protonation in acidic media.
- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) due to aromatic N-heterocycles; limited in water.
- Thermal Stability : Decomposition above 250°C (based on analogs ).
- Experimental Validation : Use differential scanning calorimetry (DSC) and UV-Vis spectroscopy in varying pH buffers.
Advanced Research Questions
Q. How does the electronic structure of 3-(1-methyl-1H-imidazol-4-yl)pyridine influence its coordination chemistry with transition metals?
- Methodological Answer : The compound acts as a bidentate ligand via pyridine N and imidazole N atoms. Electrochemical studies (cyclic voltammetry) of Re(I) or Mn(I) complexes (e.g., [ReCl(CO)₃(L)]) reveal ligand donor strength via oxidation potentials (e.g., 0.8–1.6 V vs. SCE) . Computational modeling (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalytic cycles.
Q. What strategies mitigate conflicting data in biological activity assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Test across concentrations (nM–µM) to identify non-linear effects.
- Metabolite Analysis : LC-MS/MS detects potential metabolites (e.g., oxidation at the imidazole methyl group) that may alter activity .
- Control Experiments : Use knockout cell lines or competitive inhibitors (e.g., histamine analogs) to validate target specificity.
Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding poses in active sites (e.g., histamine receptors ).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Correlate substituent effects (e.g., methyl vs. ethyl on imidazole) with inhibitory potency.
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., methanol/water) to induce slow crystallization.
- Additive Screening : Introduce co-crystallants (e.g., crown ethers) to stabilize π-π stacking between aromatic rings.
- Cryo-Cooling : Flash-freeze crystals at 100 K to reduce thermal motion artifacts in diffraction data .
Contradictions and Resolutions
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Resolution :
- Reagent Purity : Ensure imidazole precursors are anhydrous (Karl Fischer titration).
- Catalyst Deactivation : Use freshly prepared Pd catalysts and degassed solvents.
- Byproduct Analysis : HPLC-MS identifies side products (e.g., dimerization) for column optimization .
Q. Divergent biological activity in similar cell lines: Mechanistic insights?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
